Subtype-Selective α3β4 Nicotinic Acetylcholine Receptor (nAChR) Antagonism: 6.7× to 8.3× Potency Advantage over Related nAChR Subtypes
(E)-4,6-Dichloro-2-styrylquinazoline demonstrates sub-nanomolar antagonist activity at the α3β4 nAChR subtype (IC₅₀ = 1.8 nM) with significant selectivity over α4β2 (IC₅₀ = 12.0 nM), α4β4 (IC₅₀ = 15.0 nM), and muscle-type α1β1γδ (IC₅₀ = 7.9 nM) receptors [1]. The α3β4 subtype is specifically implicated in nicotine addiction and withdrawal pathways, making this selectivity profile pharmacologically relevant for smoking cessation target validation studies. This represents a 6.7-fold selectivity window relative to α4β2 and an 8.3-fold window relative to α4β4.
| Evidence Dimension | nAChR antagonist potency and subtype selectivity |
|---|---|
| Target Compound Data | α3β4 IC₅₀ = 1.8 nM; α4β2 IC₅₀ = 12.0 nM; α4β4 IC₅₀ = 15.0 nM; α1β1γδ IC₅₀ = 7.9 nM |
| Comparator Or Baseline | Within-compound subtype comparison: α3β4 vs α4β2 (6.7× difference); α3β4 vs α4β4 (8.3× difference) |
| Quantified Difference | α3β4:α4β2 selectivity ratio = 6.7; α3β4:α4β4 selectivity ratio = 8.3 |
| Conditions | Human SH-SY5Y cells (α3β4, α4β2, α4β4); human TE671/RD cells (α1β1γδ); carbamylcholine-induced ⁸⁶Rb⁺ efflux assay by liquid scintillation counting |
Why This Matters
This sub-nanomolar potency with measurable subtype selectivity distinguishes (E)-4,6-dichloro-2-styrylquinazoline from non-styryl quinazolines that lack nAChR activity entirely, providing a defined pharmacological tool for addiction neurobiology research.
- [1] EcoDrugPlus Database. (E)-4,6-Dichloro-2-styrylquinazoline — nAChR Antagonist Activity Data (Assay: Antagonist activity at alpha3beta4 nAChR receptor in human SH-SY5Y cells). University of Helsinki. View Source
